molecular formula C11H21NO3 B15239804 tert-Butyl 3-ethyl-3-hydroxypyrrolidine-1-carboxylate

tert-Butyl 3-ethyl-3-hydroxypyrrolidine-1-carboxylate

Cat. No.: B15239804
M. Wt: 215.29 g/mol
InChI Key: AAVZWCQFLWMTRB-UHFFFAOYSA-N
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Description

tert-Butyl 3-ethyl-3-hydroxypyrrolidine-1-carboxylate is an organic compound with the molecular formula C11H21NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-ethyl-3-hydroxypyrrolidine-1-carboxylate typically involves the reaction of 3-ethyl-3-hydroxypyrrolidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-ethyl-3-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane

    Reduction: LiAlH4

    Substitution: TsCl, triethylamine

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-ethyl-3-hydroxypyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a useful tool in drug discovery and development .

Medicine

In medicine, this compound and its derivatives may be explored for their potential therapeutic effects. Research into their pharmacological properties could lead to the development of new medications .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-Butyl 3-ethyl-3-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding, while the ester group can undergo hydrolysis under certain conditions. These interactions can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-ethyl-3-hydroxypyrrolidine-1-carboxylate is unique due to the presence of the ethyl group at the 3-position of the pyrrolidine ring. This structural feature can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds .

Properties

IUPAC Name

tert-butyl 3-ethyl-3-hydroxypyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-5-11(14)6-7-12(8-11)9(13)15-10(2,3)4/h14H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAVZWCQFLWMTRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCN(C1)C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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